5-Chloro-6-methoxy-1H-indole

Vue d'ensemble

Description

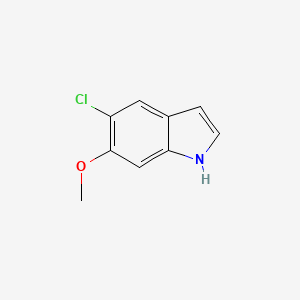

5-Chloro-6-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The compound this compound features a chlorine atom at the 5th position and a methoxy group at the 6th position on the indole ring, which can influence its chemical reactivity and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methoxy-1H-indole can be achieved through various synthetic routes. One common method involves the Leimgruber–Batcho indole synthesis, which includes the following steps :

Formation of the intermediate: The reaction begins with the formation of an intermediate compound through the reaction of a suitable precursor with hydrazine hydrate in methanol at 60°C.

Cyclization: The intermediate undergoes cyclization to form the indole ring system.

Substitution: The chlorine and methoxy groups are introduced through electrophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The methoxy group activates the indole nucleus, enabling selective electrophilic substitution at positions C4 and C7 . Key reactions include:

Nucleophilic Substitution Reactions

The chloro group at C5 undergoes nucleophilic displacement under specific conditions:

Oxidation and Reduction Reactions

The indole ring and substituents participate in redox transformations:

Cross-Coupling Reactions

The compound serves as a substrate in metal-catalyzed couplings:

Cycloaddition and Annulation Reactions

The indole scaffold participates in ring-forming reactions:

Acid/Base-Mediated Rearrangements

Protonation alters reactivity:

Key Research Findings:

- Regioselectivity : Methoxy at C6 directs electrophiles to C7, while chloro at C5 deactivates adjacent positions .

- Stability : The compound degrades under prolonged UV exposure, forming 6-methoxyindole via dechlorination .

- Catalytic Effects : Cu(I) enhances amination efficiency by stabilizing transition states .

Applications De Recherche Scientifique

Pharmaceutical Development

5-Chloro-6-methoxy-1H-indole is a significant intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structural features allow it to interact with various biological targets, making it a valuable scaffold in drug design.

- Case Study : Research has highlighted its potential in developing antidepressants by modulating serotonin receptors. Studies indicate that derivatives of this compound exhibit promising activity against depression-related pathways, emphasizing its role in mental health therapeutics .

Biological Research

This compound plays a crucial role in biological studies focused on serotonin receptors. It aids researchers in understanding mood regulation and the underlying mechanisms of various psychiatric conditions.

- Research Findings : Investigations into the interactions between this compound and serotonin receptors have shown that it can influence receptor activity, which is critical for developing new antidepressant drugs . Additionally, its anti-inflammatory properties have been documented, suggesting potential applications in treating inflammatory diseases.

Material Science

In material science, this compound is incorporated into polymer matrices to enhance the properties of materials used in electronics and coatings. Its unique chemical structure contributes to improved material performance.

- Application Example : The compound's ability to modify the electronic properties of polymers has led to innovations in creating more efficient electronic devices and protective coatings .

Agrochemicals

The compound is also being explored for its applications in agrochemicals, specifically in developing safer and more effective herbicides. Its biochemical properties allow for targeted action against specific plant species without harming non-target organisms.

- Development Insights : Ongoing research aims to optimize formulations that utilize this compound to enhance herbicidal efficacy while minimizing environmental impact .

Fluorescent Probes

This compound is utilized in creating fluorescent probes for cellular imaging. These probes are essential tools for visualizing cellular processes and understanding disease mechanisms.

- Technological Advancement : The compound's fluorescent properties facilitate real-time imaging of cellular activities, providing insights into cancer biology and other diseases at the molecular level .

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Potential antidepressant effects via serotonin modulation |

| Biological Research | Studies on serotonin receptors | Influences mood regulation; anti-inflammatory properties |

| Material Science | Enhancements in polymer matrices | Improved electronic properties and coatings |

| Agrochemicals | Development of herbicides | Safer formulations targeting specific plant species |

| Fluorescent Probes | Cellular imaging tools | Real-time visualization of cellular processes |

Mécanisme D'action

The mechanism of action of 5-Chloro-6-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to exert its therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Chloro-1H-indole: Lacks the methoxy group, which may affect its reactivity and biological activity.

6-Methoxy-1H-indole:

5-Bromo-6-methoxy-1H-indole: Similar structure with a bromine atom instead of chlorine, which can alter its reactivity and biological effects.

Uniqueness

5-Chloro-6-methoxy-1H-indole is unique due to the presence of both chlorine and methoxy groups on the indole ring. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Activité Biologique

5-Chloro-6-methoxy-1H-indole is a notable derivative of indole, a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antiviral

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antioxidant

These properties make it a candidate for various therapeutic applications, particularly in drug development aimed at treating infections and cancer.

The biological activity of this compound is primarily attributed to its interaction with multiple biological targets:

- Receptor Binding : This compound binds with high affinity to various receptors, influencing several biochemical pathways.

- Enzyme Interaction : It interacts with enzymes involved in inflammatory processes, which can lead to anti-inflammatory effects.

- Cell Signaling Modulation : The compound modulates cellular signaling pathways, affecting gene expression and cellular metabolism.

Research Findings

Recent studies have highlighted the compound's significant effects on different cell types and its potential therapeutic applications:

- Anticancer Activity : this compound has been shown to induce apoptosis in cancer cells. For instance, in vitro studies demonstrated that it inhibited cell proliferation in various cancer cell lines by modulating signaling pathways linked to cell survival and death .

- Antimicrobial Properties : The compound exhibits promising antimicrobial activity against pathogens such as Staphylococcus aureus (MRSA) and Cryptococcus neoformans. In one study, derivatives similar to this compound showed minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against these pathogens .

Case Study 1: Anticancer Effects

A study evaluating the antiproliferative effects of various indole derivatives, including this compound, found that this compound significantly reduced cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 15 µM, indicating its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Antimicrobial Activity

In a screening campaign for antimicrobial agents, this compound derivatives were tested against MRSA and exhibited notable activity with MIC values ranging from 0.25 to 16 µg/mL. These findings suggest that halogen substitution on the indole structure enhances antimicrobial efficacy .

Comparative Analysis

To understand the uniqueness of this compound among other indole derivatives, a comparison table is provided below:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate (IC50 ~15 µM) | High (MIC ≤ 0.25 µg/mL) | Yes |

| Indole derivative A | High (IC50 ~10 µM) | Moderate (MIC ~8 µg/mL) | Yes |

| Indole derivative B | Low (IC50 ~30 µM) | Low (MIC >32 µg/mL) | Yes |

Propriétés

IUPAC Name |

5-chloro-6-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOVTJRDGFRPRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617638 | |

| Record name | 5-Chloro-6-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90721-60-1 | |

| Record name | 5-Chloro-6-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-6-methoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.